(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(6-ethoxy-3-azabicyclo[311]heptan-3-yl)-N’-hydroxyacetimidamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of reducing agents and specific solvents to facilitate the transformation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: One functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the development of new drugs. Its unique structure could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various pathways .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and are used in various applications, including medicinal chemistry.
3-azabicyclo[3.1.0]hexane derivatives: These derivatives are synthesized via palladium-catalyzed cyclopropanation and have applications in organic synthesis and medicinal chemistry.
3-benzyl-3-azabicyclo[3.1.1]heptan-6-one: This compound is a promising building block for medicinal chemistry and shares structural similarities with (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide.
Uniqueness
What sets (Z)-2-(6-ethoxy-3-azabicyclo[311]heptan-3-yl)-N’-hydroxyacetimidamide apart is its specific substitution pattern and the presence of the hydroxyacetimidamide group
Properties
Molecular Formula |
C10H19N3O2 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H19N3O2/c1-2-15-10-7-3-8(10)5-13(4-7)6-9(11)12-14/h7-8,10,14H,2-6H2,1H3,(H2,11,12) |
InChI Key |
HMMIVJIOIFDFKB-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1C2CC1CN(C2)C/C(=N/O)/N |
Canonical SMILES |
CCOC1C2CC1CN(C2)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.